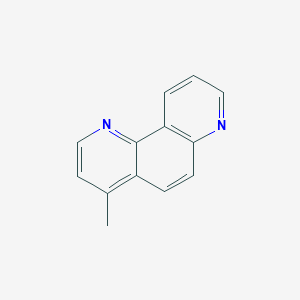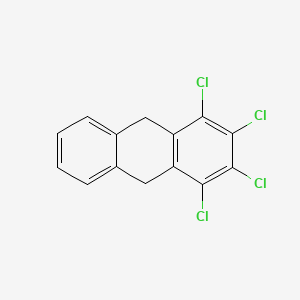
1,2,3,4-Tetrachloro-9,10-dihydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrachloro-9,10-dihydroanthracene: is a chlorinated derivative of dihydroanthracene This compound is characterized by the presence of four chlorine atoms attached to the anthracene ring system
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene can be synthesized through the chlorination of 9,10-dihydroanthracene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the anthracene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroanthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetrachloroanthraquinone derivatives.
Reduction: Less chlorinated dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrachloro-9,10-dihydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the anthracene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the biological or chemical system in which it is used.
相似化合物的比较
9,10-Dihydroanthracene: The parent compound without chlorine substitution.
1,2,3,4-Tetrachloroanthracene: A fully aromatic analogue with chlorine substitution.
1,2,3,4-Tetrachloroanthraquinone: An oxidized derivative with quinone functionality.
Uniqueness: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene is unique due to its specific pattern of chlorination and the presence of a partially hydrogenated anthracene ring. This structural feature imparts distinct chemical properties and reactivity compared to its fully aromatic or non-chlorinated analogues.
属性
CAS 编号 |
61601-17-0 |
|---|---|
分子式 |
C14H8Cl4 |
分子量 |
318.0 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-9,10-dihydroanthracene |
InChI |
InChI=1S/C14H8Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-4H,5-6H2 |
InChI 键 |
QYFIBOQIHFKEKA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CC3=C1C(=C(C(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
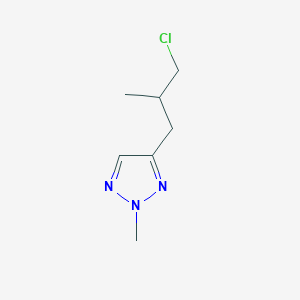
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
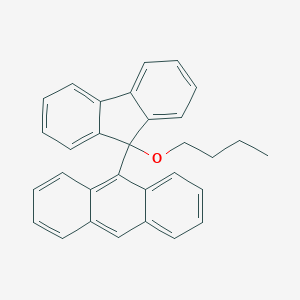
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
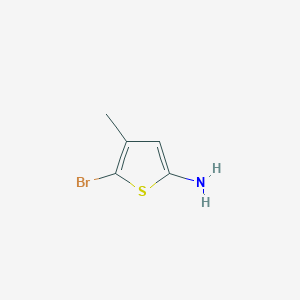
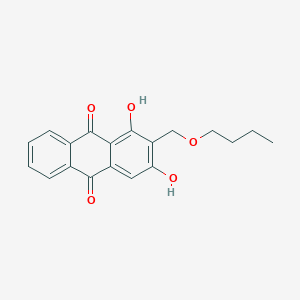
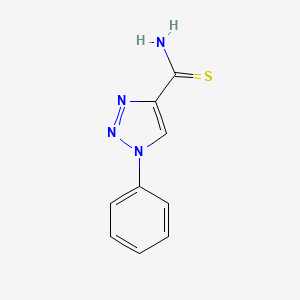
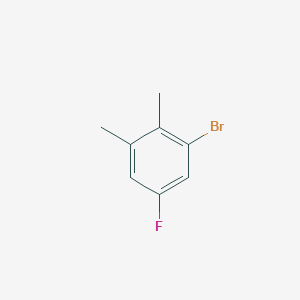
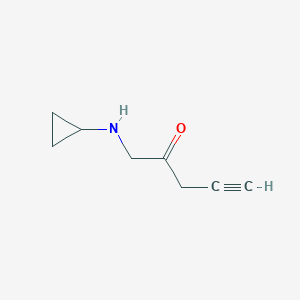
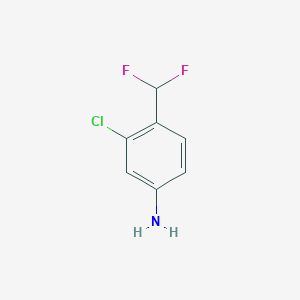
![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
